N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-7-2-1-5(15-8(16)4-11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLINOZPMIUKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide
The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is conducted under controlled conditions to yield the desired acetamide derivative. The general reaction can be represented as follows:
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits notable anti-inflammatory activity. In a study assessing various compounds for their effects on inflammation, this compound showed a suppression rate of approximately 46.4% in the exudative phase of the inflammatory process when tested in vivo using a carrageenan-induced paw edema model . Molecular docking studies indicated strong binding affinities to cyclooxygenase (COX) enzymes, supporting its potential as a COX inhibitor .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Structure-activity relationship (SAR) studies suggest that the presence of bromine and trifluoromethyl groups enhances its antibacterial efficacy against various pathogens. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Anti-inflammatory Activity : In a comparative study, this compound was tested alongside other derivatives for their anti-inflammatory effects. The results indicated that it performed comparably to established anti-inflammatory drugs like Diclofenac, with favorable safety profiles .
- Antimicrobial Efficacy : In another investigation, the compound was part of a series of substituted phenylthiazol-2-amines tested for antimicrobial activity. Results showed that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting that modifications to the phenyl group could enhance effectiveness .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (8f): This compound features two -CF₃ groups at the 3- and 5-positions of the phenyl ring. It exhibits potent insecticidal activity against Aedes aegypti larvae, with an LC₅₀ of 125 μM, though significantly less active than fipronil (LC₅₀ = 0.014 μM) .
- N-(4-Bromophenyl)-2-chloroacetamide: Lacking the -CF₃ group, this derivative shows reduced steric bulk and polarity. Bond length comparisons (e.g., C1–C2: 1.501 Å vs. 1.53 Å in similar acetamides) suggest minor structural deviations that may influence crystallinity and solubility .
N-(3-Chloro-4-fluorophenyl)-2-chloroacetamide :
Substitution with chlorine and fluorine alters electronic properties. Crystallographic data (orthorhombic system, space group P2₁2₁2₁) reveal a distinct packing arrangement compared to brominated analogs, impacting thermal stability .
Physicochemical and Structural Properties
Bond Lengths and Crystallography :
- The C6–Br bond length in N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide is 1.8907 Å, slightly shorter than in N-(4-bromophenyl)acetamide derivatives (1.91 Å), likely due to electron-withdrawing effects of -CF₃ .
- Crystal packing in brominated acetamides (e.g., 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide) is influenced by halogen bonding (C–Br···O interactions), enhancing lattice stability .
- Solubility and Reactivity: The trifluoromethyl group in this compound reduces water solubility but increases stability against metabolic degradation compared to non-fluorinated analogs like N-(4-chlorophenyl)acetamide .
Biological Activity
N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative effectiveness with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromo group, a trifluoromethyl group, and a chloroacetamide moiety. Its molecular formula is CHBrClFN, with a molecular weight of approximately 300.5 g/mol. The presence of the trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a significant feature in drug design.
This compound appears to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This interaction is facilitated by the electron-withdrawing properties of the trifluoromethyl group, which can stabilize transition states in enzymatic reactions.
- Cellular Pathway Modulation : Research indicates that this compound may alter cellular pathways involved in various physiological processes, including apoptosis and cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A notable investigation demonstrated its efficacy against multidrug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). The minimum inhibitory concentration (MIC) values ranged from 0.031 to 0.062 µg/mL, showcasing superior activity compared to traditional antibiotics like methicillin and vancomycin .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that while the compound exhibits potent antibacterial properties, it also maintains a favorable selectivity index against mammalian cells (Vero cells), indicating minimal toxicity at effective concentrations .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct advantages for this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide | Bromo and trifluoromethyl groups | Enhanced lipophilicity | Antimicrobial against MRSA |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | Hydroxy group addition | Improved antibacterial potency | MIC < 0.1 µg/mL against MRSA |
| 4-bromo-2-(trifluoromethyl)phenyl thiourea | Thiourea moiety | Different reactivity profile | Moderate antibacterial activity |
Case Studies and Research Findings
- Antibacterial Efficacy : In a study focused on fluoro and trifluoromethyl-substituted salicylanilides, this compound demonstrated remarkable activity against both MRSA and VRSA strains. This study emphasized its potential as an alternative therapeutic agent in treating resistant bacterial infections .
- Enzymatic Targeting : Another research effort explored the compound's interaction with c-KIT kinase inhibitors, revealing that modifications involving trifluoromethyl groups significantly enhanced potency against resistant mutants in gastrointestinal stromal tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
